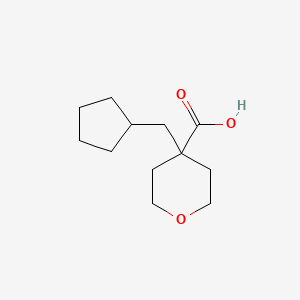
4-(Cyclopentylmethyl)tetrahydro-2h-pyran-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid is an organic compound with the molecular formula C12H20O3 It is a derivative of tetrahydropyran, featuring a cyclopentylmethyl group attached to the tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid can be achieved through several methods. One common approach involves the hydrogenation of 2H-pyran derivatives in the presence of a suitable catalyst. For instance, the hydrogenation of 2H-pyran with hydrogen gas in the presence of a platinum or palladium catalyst can yield tetrahydropyran derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, ensures high yield and purity of the product. The choice of catalyst and solvent also plays a crucial role in the efficiency of the process .
化学反应分析
Types of Reactions: 4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under acidic or basic conditions.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid has several applications in scientific research:
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
作用机制
The mechanism of action of 4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Tetrahydropyran: A simpler analog without the cyclopentylmethyl group.
Methyl tetrahydro-2H-pyran-4-carboxylate: A methyl ester derivative of tetrahydropyran-4-carboxylic acid.
4-Aminotetrahydropyran: An amino derivative of tetrahydropyran.
Uniqueness: 4-(Cyclopentylmethyl)tetrahydro-2H-pyran-4-carboxylic acid is unique due to the presence of the cyclopentylmethyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
属性
分子式 |
C12H20O3 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC 名称 |
4-(cyclopentylmethyl)oxane-4-carboxylic acid |
InChI |
InChI=1S/C12H20O3/c13-11(14)12(5-7-15-8-6-12)9-10-3-1-2-4-10/h10H,1-9H2,(H,13,14) |
InChI 键 |
BJKJTRACCKTLBM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)CC2(CCOCC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B13616639.png)
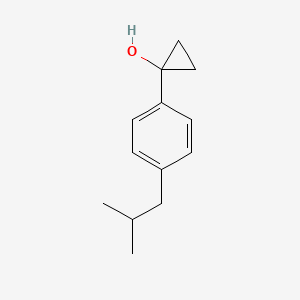
![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)
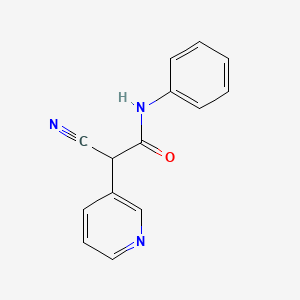
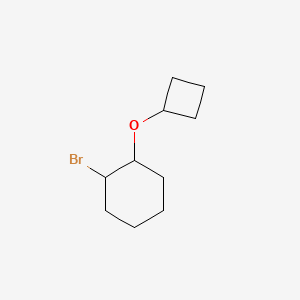
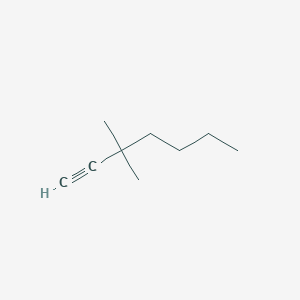
![N-[(3R)-1-({1-ethyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)piperidin-3-yl]-2-(4-methylphenyl)acetamide](/img/structure/B13616676.png)
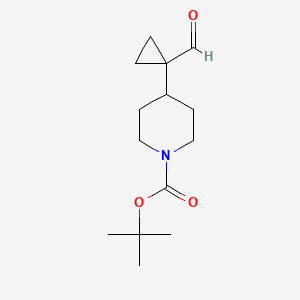
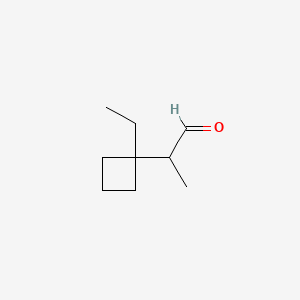

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)


![tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate](/img/structure/B13616732.png)
